1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1334147-01-1
VCID: VC3391960
InChI: InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3
SMILES: CC(CN)(CSC)O
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol

CAS No.: 1334147-01-1

Cat. No.: VC3391960

Molecular Formula: C5H13NOS

Molecular Weight: 135.23 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol - 1334147-01-1

Specification

CAS No. 1334147-01-1
Molecular Formula C5H13NOS
Molecular Weight 135.23 g/mol
IUPAC Name 1-amino-2-methyl-3-methylsulfanylpropan-2-ol
Standard InChI InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3
Standard InChI Key FAAUGCYOEQBJIZ-UHFFFAOYSA-N
SMILES CC(CN)(CSC)O
Canonical SMILES CC(CN)(CSC)O

Introduction

Chemical Structure and Basic Properties

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol belongs to the class of amino alcohols with a methylsulfanyl (also known as methylthio) substituent. The compound features a central carbon with a methyl group and hydroxyl group, forming a tertiary alcohol structure. The primary amine and methylsulfanyl groups are attached to adjacent carbons, creating a multi-functional molecule with several potential reactive sites.

Based on structural analysis, the predicted molecular formula would be C5H13NOS, with a calculated molecular weight of approximately 135.23 g/mol. This structure shares similarities with compounds found in the search results but possesses unique substitution patterns that likely confer distinct chemical behavior and potential applications.

Structural Features

The defining structural characteristics of 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol include:

  • A primary amine group (-NH2) at position 1

  • A tertiary alcohol center at position 2 with a methyl substituent

  • A methylsulfanyl group (-SCH3) at position 3

This arrangement of functional groups creates a molecule with multiple hydrogen bonding capabilities and potential for various chemical interactions, suggesting interesting physicochemical properties.

Comparative Analysis with Structurally Related Compounds

Several structurally related compounds provide insight into the potential properties of 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol. The compound (2S)-1-amino-3-(methylsulfanyl)propan-2-ol, documented in PubChem (CID 87213640), shares significant structural similarities but lacks the 2-methyl group . This related compound has a molecular formula of C4H11NOS and a molecular weight of 121.20 g/mol .

Similarly, 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) represents another structural analog with a formula of C4H11NO and molecular weight of 89.14 g/mol, though it lacks the methylsulfanyl group . The comparison with these compounds allows for reasonable predictions about the target compound's properties.

Comparative Physical Properties

Property1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol (predicted)(2S)-1-amino-3-(methylsulfanyl)propan-2-ol1-Amino-2-methylpropan-2-ol
Molecular FormulaC5H13NOSC4H11NOSC4H11NO
Molecular Weight~135.23 g/mol121.20 g/mol89.14 g/mol
Functional Groups-NH2, -OH, -SCH3, -CH3-NH2, -OH, -SCH3-NH2, -OH, -CH3
Predicted LogP-0.05 to 0.10-0.12 to -0.78-0.12
Predicted Water SolubilityModerate to highHigh (130-173 mg/ml)High
H-bond Donors222
H-bond Acceptors2-322

The predicted properties are extrapolated from the data available for similar compounds, suggesting that 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol would likely possess moderate to high water solubility and similar hydrogen bonding capabilities .

Chemical Reactivity and Functional Group Analysis

The presence of multiple functional groups in 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol suggests a diverse reactivity profile. The primary amine group (-NH2) can participate in nucleophilic substitution reactions, form imines with carbonyl compounds, and undergo acylation reactions. The hydroxyl group can be involved in esterification, oxidation, and dehydration reactions. The methylsulfanyl group provides additional reactivity, including potential oxidation to sulfoxide or sulfone derivatives.

Physical and Chemical Characterization

Predicted Spectroscopic Properties

The structural features of 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol would produce characteristic spectroscopic signatures, useful for identification and purity assessment:

Nuclear Magnetic Resonance (NMR) Predictions

In 1H NMR spectroscopy, the compound would likely show:

  • A singlet (3H) for the methyl group attached to the tertiary carbon

  • A singlet (3H) for the methyl group of the methylsulfanyl moiety

  • Complex multiplet patterns for the methylene protons

  • Broad signals for the exchangeable NH2 and OH protons

In 13C NMR, characteristic signals would be expected for:

  • The tertiary carbon bearing the hydroxyl group (~70-75 ppm)

  • The carbon bearing the amino group (~40-45 ppm)

  • The carbon connected to the methylsulfanyl group (~30-35 ppm)

  • The methyl carbon attached to sulfur (~15-20 ppm)

Mass Spectrometry Characteristics

In mass spectrometry, the compound would likely show:

  • Molecular ion peak at m/z 135

  • Characteristic fragmentation patterns including loss of water (M-18), loss of ammonia (M-17), and cleavage at the C-S bond

Comparative Analysis with Structural Analogs

Structure-Property Relationships

Comparing 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol with its structural analogs provides insight into how structural modifications affect physical and chemical properties:

Effect of Methylsulfanyl vs. Methylsulfonyl Groups

The related compound 1-Amino-3-(methylsulfonyl)propan-2-ol differs by having a more oxidized sulfur center (sulfonyl versus sulfanyl). This oxidation state difference would significantly impact:

Impact of the 2-Methyl Substituent

The presence of the methyl group at the C2 position, as compared to (2S)-1-amino-3-(methylsulfanyl)propan-2-ol :

  • Creates a tertiary alcohol center instead of a secondary one

  • Likely increases steric hindrance around the hydroxyl group

  • May impact biological activities by altering the 3D conformation

  • Could affect hydrogen bonding patterns and solubility

Reactivity Comparison

The reactivity profiles of these related compounds would differ in several aspects:

Reaction Type1-Amino-2-methyl-3-(methylsulfanyl)propan-2-olRelated Compounds
Oxidation at SulfurPotential oxidation to sulfoxide/sulfoneAlready oxidized (sulfonyl derivative) or similar (sulfanyl derivative)
Alcohol ReactivityTertiary alcohol - less reactive, no oxidation to ketoneSecondary alcohol - more reactive, can oxidize to ketone (in non-methylated derivative)
Nucleophilic SubstitutionSterically hindered at C2 due to methyl groupLess hindered in non-methylated analog
Amine ReactivitySimilar across all compoundsSimilar across all compounds
ParameterPredicted ValueBasis for Prediction
Blood-Brain Barrier PermeationLowSimilar to related compounds with multiple hydrogen bonding groups
GI AbsorptionModerate to HighBased on molecular weight and predicted logP
Cytochrome P450 InteractionsLow inhibition potentialSimilar to related amino alcohols
Protein BindingModerateMultiple binding sites available for protein interaction

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